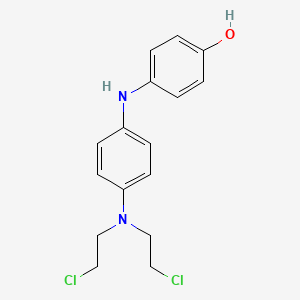
Diphenylamine, 4'-(bis(2''-chloroethyl)amino)-4-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenylamine, 4’-(bis(2’'-chloroethyl)amino)-4-hydroxy- is a compound known for its significant biological activity, particularly in the field of medicinal chemistry. This compound is often studied for its potential antitumor properties and its role as an alkylating agent. The structure of this compound includes a diphenylamine core with a bis(2-chloroethyl)amino group and a hydroxyl group, which contribute to its reactivity and biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of diphenylamine with 2-chloroethylamine hydrochloride under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with a base like sodium carbonate or potassium carbonate to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for better control over reaction conditions and yields, making the process more efficient and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions
Diphenylamine, 4’-(bis(2’'-chloroethyl)amino)-4-hydroxy- undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can replace the chloroethyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while nucleophilic substitution of the chloroethyl groups can produce azides or thiols .
Applications De Recherche Scientifique
Diphenylamine, 4’-(bis(2’'-chloroethyl)amino)-4-hydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential as an antitumor agent due to its ability to alkylate DNA.
Medicine: Investigated for its use in chemotherapy, particularly for its ability to target rapidly dividing cells.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds
Mécanisme D'action
The mechanism of action of Diphenylamine, 4’-(bis(2’'-chloroethyl)amino)-4-hydroxy- involves its ability to alkylate DNA. The bis(2-chloroethyl)amino group forms covalent bonds with the DNA, leading to cross-linking and ultimately inhibiting DNA replication and transcription. This results in cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Melphalan: Another alkylating agent used in chemotherapy.
Chlorambucil: A nitrogen mustard alkylating agent with similar antitumor properties.
Cyclophosphamide: A widely used chemotherapeutic agent with a similar mechanism of action
Uniqueness
What sets Diphenylamine, 4’-(bis(2’'-chloroethyl)amino)-4-hydroxy- apart from these compounds is its specific structure, which allows for unique interactions with biological targets. Its hydroxyl group provides additional sites for chemical modification, potentially leading to derivatives with enhanced activity or reduced toxicity .
Propriétés
Numéro CAS |
63979-55-5 |
|---|---|
Formule moléculaire |
C16H18Cl2N2O |
Poids moléculaire |
325.2 g/mol |
Nom IUPAC |
4-[4-[bis(2-chloroethyl)amino]anilino]phenol |
InChI |
InChI=1S/C16H18Cl2N2O/c17-9-11-20(12-10-18)15-5-1-13(2-6-15)19-14-3-7-16(21)8-4-14/h1-8,19,21H,9-12H2 |
Clé InChI |
QTRIPCQTYTUXNE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC2=CC=C(C=C2)O)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



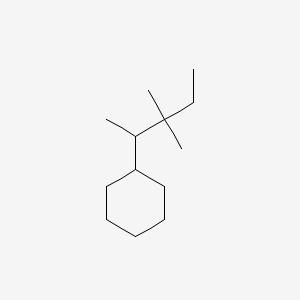
![4-Chloro-3-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13953003.png)

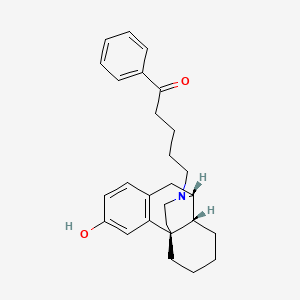
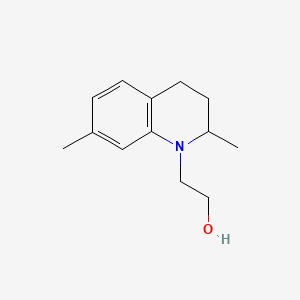
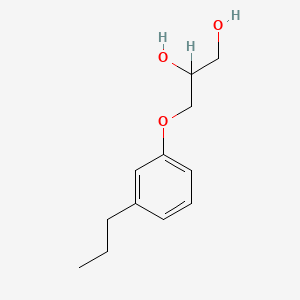
![3-Pyrrolidinecarboxamide,1-[7-[1-(2,3-dihydro-1h-indolyl)-1,2-dihydro-4-methyl-2-oxo-3-pyridinyl]-3-isoquinolinyl]-](/img/structure/B13953024.png)

![(5-Fluorobenzo[b]thiophen-3-yl)methanol](/img/structure/B13953048.png)

![3-Amino-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B13953073.png)
![3-(pyrrolidin-3-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13953081.png)

